2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde
CAS No.:
Cat. No.: VC17533981
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14N2O |
|---|---|
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | 2-tert-butylimidazo[1,2-a]pyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C12H14N2O/c1-12(2,3)11-9(8-15)14-7-5-4-6-10(14)13-11/h4-8H,1-3H3 |
| Standard InChI Key | CQQLMQZNJKOPFC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=C(N2C=CC=CC2=N1)C=O |
Introduction
Chemical Identity and Structural Features
Basic Descriptors
2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde belongs to the imidazopyridine family, a class of bicyclic compounds merging imidazole and pyridine rings. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 898379-97-0 |
| Molecular Formula | |
| Molecular Weight | 202.25 g/mol |
| SMILES | CC(C)(C)C1=C2C=NC=CN2C=C1C=O |
| Topological Polar Surface Area | 45.5 Ų (estimated) |
The tert-butyl group at position 2 introduces steric bulk, potentially influencing reactivity and solubility, while the aldehyde at position 3 serves as a versatile site for further functionalization .
Structural Comparison with Analogous Compounds
Comparative analysis with related imidazole carbaldehydes reveals distinct features:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 2-(tert-Butyl)-1H-imidazole-5-carbaldehyde | 152.19 | Aldehyde at position 5 | |
| 1-(tert-Butyl)-1H-imidazole-2-carbaldehyde | 152.19 | Aldehyde at position 2 | |
| 2-tert-Butylimidazo[1,2-a]pyridine-3-carbaldehyde | 202.25 | Fused ring system |
The fused imidazopyridine core in the target compound enhances aromaticity and planar rigidity compared to monocyclic analogs .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis typically involves multi-step sequences starting from imidazopyridine precursors. A general approach includes:
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Core Formation: Condensation of 2-aminopyridine with α-bromo ketones to construct the imidazopyridine scaffold.
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tert-Butyl Introduction: Alkylation using tert-butyl halides or Friedel-Crafts alkylation with tert-butanol under acidic conditions.
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Aldehyde Functionalization: Oxidation of a hydroxymethyl intermediate or direct formylation using Vilsmeier-Haack conditions.
For example, CsCO-mediated aldol condensation in DMF has been employed for analogous imidazole carbaldehydes, achieving yields >60% .
Key Reaction Pathways
The aldehyde group participates in diverse transformations:
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Condensation Reactions: Reacts with amines to form Schiff bases, useful in heterocyclic synthesis.
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Cycloadditions: Participates in 1,3-dipolar cycloadditions with nitrile oxides or azides to construct fused polycyclic systems .
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Reductions: Sodium borohydride reduces the aldehyde to a hydroxymethyl group, enabling further derivatization.
Steric hindrance from the tert-butyl group may slow electrophilic substitution at adjacent positions but enhances regioselectivity in cycloadditions.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water due to hydrophobic tert-butyl and aromatic groups.
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Stability: Stable under inert atmospheres but prone to oxidation at the aldehyde group upon prolonged air exposure.
Spectroscopic Characterization
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